molecular formula C9H7NO2 B1268816 Benzofuran-3-carboxamide CAS No. 959304-51-9

Benzofuran-3-carboxamide

Cat. No. B1268816
M. Wt: 161.16 g/mol
InChI Key: LIQVEXOTZPWBDF-UHFFFAOYSA-N
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Description

Benzofuran-3-carboxamide is a compound of interest in medicinal chemistry and materials science due to its diverse biological activities and potential applications. The interest in Benzofuran derivatives has grown because of their pharmacological significance and presence in natural products.

Synthesis Analysis

Several methods have been developed for the synthesis of Benzofuran-3-carboxamide derivatives. A notable approach involves the microwave-assisted one-pot parallel synthesis, highlighting the efficiency and utility in generating a variety of Benzofuran-2-carboxamide derivatives with potential anti-inflammatory, analgesic, and antipyretic activities (Xie et al., 2014). Another method includes the Ugi four-component reaction followed by microwave-assisted Rap–Stoermer reaction, offering a pathway to highly functionalized Benzofuran-2-carboxamides (Han et al., 2014).

Molecular Structure Analysis

The molecular structure of Benzofuran derivatives has been extensively studied using various spectroscopic methods and theoretical calculations. For instance, molecular docking studies, structural optimization, and spectroscopic properties of benzofuran-carboxylic acids derivatives have been investigated, revealing insights into their potential inhibitor effects against cancer and microbial diseases (Sagaama et al., 2020).

Chemical Reactions and Properties

Benzofuran-3-carboxamide and its derivatives undergo various chemical reactions, offering a broad spectrum of biological activities. The synthesis and evaluation of new benzofuran carboxamide derivatives for their antimicrobial, anti-inflammatory, and antioxidant activities highlight the compound's versatile chemical properties (Lavanya et al., 2017).

Physical Properties Analysis

The physical properties of Benzofuran-3-carboxamide derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are determined by the compound's molecular structure and substituents.

Chemical Properties Analysis

Benzofuran-3-carboxamide exhibits a range of chemical properties, including reactivity towards nucleophilic substitution, potential to form hydrogen bonds, and ability to participate in various organic transformations. The compound's chemical behavior is significantly influenced by the presence of the carboxamide functional group, which imparts characteristics like hydrogen bonding capability and enhanced reactivity.

Scientific Research Applications

Synthesis Techniques

  • Microwave-Assisted Synthesis : A microwave-assisted approach for synthesizing benzofuran-2-carboxamides of biological and medicinal significance has been developed. This method involves O-alkylation/Knoevenagel condensation for efficient synthesis (Xie et al., 2014).

  • Multicomponent Synthesis Protocol : A practical microwave-assisted multicomponent protocol is established for synthesizing substituted benzofuran-2-carboxamides. This method is efficient for drug-discovery due to its versatility and speed (Vincetti et al., 2016).

Biological and Medicinal Applications

  • Antimicrobial and Anti-inflammatory Agents : Benzofuran-2-carboxamide derivatives have been evaluated for their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. Their potential as new bioactive chemical entities is significant (Lavanya et al., 2017).

  • Antihyperlipidemic Agents : Some benzofuran-2-carboxamides demonstrate potent lipid-lowering properties, indicating their potential in treating hyperlipidemia and coronary heart diseases (Al-qirim et al., 2013).

  • Cancer Treatment : Certain benzofuran-2-carboxamides show selective antiproliferative effects on tumor cell lines, suggesting their use in cancer therapy (Hranjec et al., 2013).

  • Neuroprotective and Antioxidant Effects : Novel benzofuran-2-carboxamide derivatives display significant neuroprotective and antioxidant activities, which could be valuable for treating neurodegenerative disorders (Cho et al., 2015).

  • Cholinesterase Inhibitory Activity : Benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives act as cholinesterase inhibitors, indicating potential for treating neurodegenerative diseases like Alzheimer's (Abedinifar et al., 2018).

  • Inhibiting Cell Adhesion : Benzofuran derivatives have been found to inhibit E-selectin-, ICAM-1-, and VCAM-1-mediated cell adhesion, which could be beneficial in anti-inflammatory treatments (Boschelli et al., 1995).

Future Directions

Benzofuran derivatives, including Benzofuran-3-carboxamide, have shown promising anticancer activities . Future research could focus on designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

properties

IUPAC Name

1-benzofuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQVEXOTZPWBDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344231
Record name 1-benzofuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzofuran-3-carboxamide

CAS RN

959304-51-9
Record name 1-benzofuran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
W He, Y Zhang, J Bao, X Deng, J Batara… - Bioorganic & Medicinal …, 2017 - Elsevier
… Here a series of 2-phenyl-benzofuran-3-carboxamide derivatives were synthesized and identified as potent Srt A inhibitors. Activity assays revealed that multiple compounds exhibited …
Number of citations: 28 www.sciencedirect.com
L Xia, YR Lee - RSC advances, 2014 - pubs.rsc.org
A novel and efficient In(OTf)3-catalyzed cascade formal [3 + 2] cycloaddition of 1,4-naphthoquinones or benzoquinones with β-ketoamides was developed to provide naphtho[1,2-b]furan…
Number of citations: 18 pubs.rsc.org
F Abedinifar, SMF Farnia, M Mahdavi, H Nadri… - Bioorganic …, 2018 - Elsevier
… Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A …
Number of citations: 15 www.sciencedirect.com
NE Wadea, MM Issac, NA Osman… - Future Medicinal …, 2019 - Future Science
… The SAR studies were then extended to examine the effect of regioisomerism on CB receptor activity through synthesizing benzofuran-3-carboxamide analogs. Generally, altering the …
Number of citations: 3 www.future-science.com
KM Dawood - Expert Opinion on Therapeutic Patents, 2019 - Taylor & Francis
… The benzofuran-3-carboxamide derivatives 164 (Figure 20) were synthesized and their Sortase A (Srt A) inhibitory activities were evaluated. The biological assays showed that several …
Number of citations: 42 www.tandfonline.com
KM Dawood - Expert opinion on therapeutic patents, 2013 - Taylor & Francis
… Benzofuran-3-carboxamide derivative 67 was prepared and was evaluated for its anti-HCV activity. Interestingly, compound 67 exhibited an IC 50 value of 0.02 μM and an EC 50 value …
Number of citations: 134 www.tandfonline.com
RK Bowman, KM Bullock, RCB Copley… - The Journal of …, 2015 - ACS Publications
… (3) The benzofuran-3-carboxamide core has been highly optimized, and its clinical … to the synthesis of HCV796 and other drug candidates with the benzofuran-3-carboxamide core. …
Number of citations: 14 pubs.acs.org
D Smith, S Krishnananthan, NA Meanwell… - … Process Research & …, 2020 - ACS Publications
An efficient scale-up synthesis of 4-fluoro-2-(4-fluorophenyl)-N-methyl-5-(2-methyl-5-(1-(pyrimidin-2-yl)cyclopropylcarbamoyl)phenyl)benzofuran-3-carboxamide (BMS-929075), an …
Number of citations: 9 pubs.acs.org
CM Park, SY Kim, WK Park, NS Park… - Bioorganic & medicinal …, 2008 - Elsevier
… Although benzofuran-3-carboxamide 12a shows slightly decreased affinity, benzothiophene-3-carboxamide 12b retains a comparable affinity to that of 12d. However, the …
Number of citations: 35 www.sciencedirect.com
R Srinivasan, D Natarajan… - Journal of Biologically …, 2016 - Taylor & Francis
… The crystal structure of human VEGFR2 (PDB id: 2XIR) complexed with inhibitor N, 2dimethyl-6-(7-(2-morpholinoethoxy) Quinolin-4yloxy) benzofuran-3-carboxamide (00J) was re…
Number of citations: 10 www.tandfonline.com

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